1-(2-氯乙基)-3-甲基-1H-吡唑-4-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

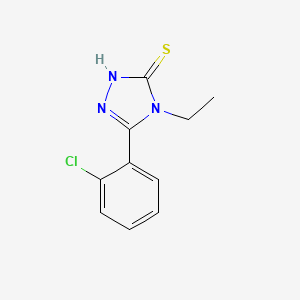

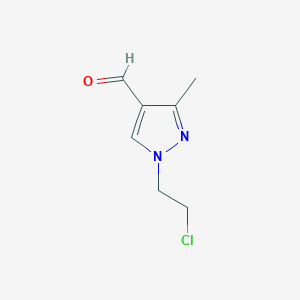

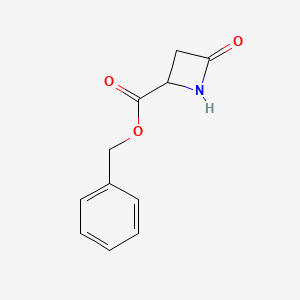

The compound "1-(2-chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2 of the ring. Pyrazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the use of Vilsmeier-Haack reagent, as seen in the preparation of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes . Although the specific synthesis of "1-(2-chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde" is not detailed in the provided papers, similar synthetic methods could potentially be applied. The Vilsmeier-Haack reaction is a formylation reaction that introduces an aldehyde group into the pyrazole ring, which is a key step in the synthesis of various pyrazole aldehydes .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be confirmed by techniques such as elemental analysis, 1H-NMR, 13C-NMR, and X-ray crystallography . For instance, the crystal structure of a related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, was determined by X-ray diffraction, revealing that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring .

Chemical Reactions Analysis

Pyrazole aldehydes can undergo various chemical reactions, including nucleophilic substitution and condensation. For example, cyclohexylamine reacts with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde to form different products depending on the aryl substituent, demonstrating the versatility of these compounds in chemical transformations . Additionally, pyrazole aldehydes can be used as intermediates in the synthesis of chalcones and dipyrazolopyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by the substituents on the pyrazole ring. For example, the introduction of a chloroethyl group at position 1 of the pyrazole ring would likely affect the compound's reactivity and physical properties, such as solubility and melting point. The presence of an aldehyde group at position 4 makes the compound a potential candidate for further chemical reactions, such as condensation with amines or hydrazines .

科学研究应用

合成和结构分析

化学合成:该化合物已用于合成各种吡唑衍生物。例如,Xu 和 Shi(2011 年)合成了 5-氯-3-甲基-1-苯基-1H-吡唑-4-甲醛,该化合物的衍生物,并使用 X 射线衍射方法分析了其晶体结构 (徐和石,2011 年)。

晶体学:晶体学研究提供了对这些衍生物的分子结构和键合特性的见解。例如,Trilleras 等人(2014 年)报道了 5-氯-3-甲基-1-苯基-1H-吡唑-4-甲醛的缩合,通过晶体学分析揭示了其分子结构 (Trilleras 等人,2014 年)。

生物活性

抗菌特性:一些衍生物表现出显着的抗菌特性。Prasath 等人(2015 年)合成了含有吡唑基团的喹啉基查耳酮,显示出有希望的抗菌特性 (Prasath 等人,2015 年)。

声动力治疗中的潜力:Osipova 等人(2016 年)探索了由 1-(二茂铁基烷基)吡唑-3-甲醛合成的 5-(4-氨基苯基)-10,15,20-三苯基卟啉的含二茂铁杂环衍生物在声动力治疗中的应用,在超声波照射下对细菌表现出显着的细胞毒性 (Osipova 等人,2016 年)。

抗氧化和抗炎活性:由 3-(3,4-二卤苯基)-1-苯基-1H-吡唑-4-甲醛合成的新型化合物在抗惊厥和镇痛研究中显示出潜力,表明具有抗氧化和抗炎应用 (Viveka 等人,2015 年)。

作用机制

Target of Action

The compound “1-(2-chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde” is structurally similar to nitrogen mustards, such as mechlorethamine . Nitrogen mustards are a group of anticancer chemotherapeutic drugs . They are alkylating agents that interact with DNA, causing cross-linking of the DNA strands and preventing cell duplication .

Mode of Action

The mode of action of this compound is likely to be similar to that of other nitrogen mustards. Nitrogen mustards react via an initial cyclization to the corresponding quaternary aziridine salt . This reaction is pH-dependent because the protonated amine cannot cyclize . The compound then interacts with its targets, primarily DNA, and causes changes that prevent DNA synthesis and RNA transcription from the affected DNA .

Biochemical Pathways

The compound affects the DNA structure and, in turn, influences gene expression . It also regulates cell proliferation and apoptosis . The compound’s interaction with DNA can lead to mutations, which can disrupt normal cellular functions and lead to cell death .

Pharmacokinetics

Similar compounds, such as mechlorethamine, are often administered intravenously . The compound is likely to be metabolized in the liver and excreted through the kidneys . The bioavailability of the compound would depend on its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the compound’s action is the prevention of cell duplication, leading to cell death . This is particularly effective in rapidly dividing cells, such as cancer cells. The compound’s interaction with DNA can lead to mutations, potentially leading to apoptosis, or programmed cell death .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to cyclize and subsequently interact with its targets . Additionally, the presence of other chemicals in the environment could potentially interact with the compound, affecting its stability and efficacy .

安全和危害

未来方向

属性

IUPAC Name |

1-(2-chloroethyl)-3-methylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-6-7(5-11)4-10(9-6)3-2-8/h4-5H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIJDHFFQPSUECG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C=O)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394441 |

Source

|

| Record name | 1-(2-Chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde | |

CAS RN |

120842-54-8 |

Source

|

| Record name | 1-(2-Chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1273836.png)

![3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1273841.png)

![4,5-Dimethoxy-2-[(thiophene-2-carbonyl)-amino]-benzoic acid](/img/structure/B1273851.png)

![4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine](/img/structure/B1273858.png)